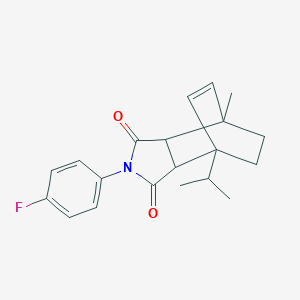![molecular formula C11H17N3O5S B241195 Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)
Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate, also known as Boc-protected methyl-thiooxadiazole, is a compound that has gained attention in scientific research due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetated methyl-thiooxadiazole is not fully understood, but it is believed to act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic molecules. This property makes it a useful building block for the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
Studies have shown that Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetated methyl-thiooxadiazole exhibits low toxicity and good biocompatibility, making it a promising candidate for drug development. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetated methyl-thiooxadiazole is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, its low solubility in water can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for the research and development of Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetated methyl-thiooxadiazole. One direction is the synthesis of novel compounds based on Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetated methyl-thiooxadiazole, with specific pharmacological properties. Another direction is the investigation of its potential as a drug delivery system, due to its low toxicity and biocompatibility. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields of research.
In conclusion, Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetated methyl-thiooxadiazole is a compound with promising potential for drug development and other scientific research applications. Its ease of synthesis and low toxicity make it a useful building block for the synthesis of biologically active compounds. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetated methyl-thiooxadiazole involves the condensation of tert-butyl 2-aminoacetate with 2-chloro-5-methylthio-1,3,4-oxadiazole in the presence of a base such as sodium hydride. The resulting compound is then treated with trifluoroacetic acid to remove the Boc-protecting group, yielding Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetated methyl-thiooxadiazole.
Wissenschaftliche Forschungsanwendungen
Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetated methyl-thiooxadiazole has been studied for its potential applications in drug development, particularly as a building block for the synthesis of biologically active compounds. It has been used as a starting material for the synthesis of various heterocyclic compounds with potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Eigenschaften
Molekularformel |
C11H17N3O5S |
|---|---|
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
methyl 2-[[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H17N3O5S/c1-11(2,3)19-9(16)12-5-7-13-14-10(18-7)20-6-8(15)17-4/h5-6H2,1-4H3,(H,12,16) |
InChI-Schlüssel |
VXYVNJWIACADLJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241113.png)
![2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241114.png)





![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)

![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)
![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)


![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)